Tetranitrogen tetrasulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

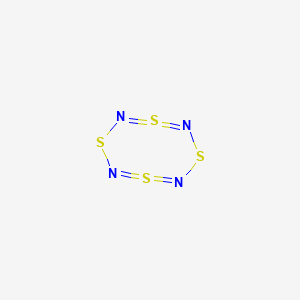

Structure

3D Structure

Properties

IUPAC Name |

1λ4,3,5λ4,7-tetrathia-2,4,6,8-tetrazacycloocta-1,4,5,8-tetraene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N4S4/c1-5-2-7-4-8-3-6-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPQFVPQTZSJGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N1=S=NSN=S=NS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S4N4, N4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Tetrasulfur tetranitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tetrasulfur_tetranitride | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183147 | |

| Record name | Tetrasulfur tetranitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28950-34-7 | |

| Record name | 1λ4δ2,5λ4δ2-1,3,5,7,2,4,6,8-Tetrathiatetrazocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28950-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrasulfur tetranitride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028950347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasulfur tetranitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRASULFUR TETRANITRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BXS997HR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Cage: A Technical Guide to the Fundamental Properties of Tetranitrogen Tetrasulfide

Foreword: Unveiling a Molecular Curiosity

Tetranitrogen tetrasulfide (S₄N₄) stands as a cornerstone in the field of inorganic chemistry, captivating researchers since its first synthesis in 1835.[1][2][3] This guide serves as a comprehensive technical resource for scientists, researchers, and professionals in drug development, offering a deep dive into the core properties of this remarkable sulfur nitride. Its unusual cage-like structure, rich and diverse reactivity, and inherent thermodynamic instability present both a fascinating scientific puzzle and a versatile precursor for novel materials.[1][3] This document eschews a rigid template, instead allowing the unique characteristics of S₄N₄ to dictate a narrative that is both scientifically rigorous and practically insightful.

I. Synthesis: From Classical Approaches to Modern Refinements

The synthesis of this compound is a well-established yet delicate process, demanding meticulous control over reaction parameters to ensure both yield and safety. The most common and historically significant method involves the reaction of disulfur dichloride (S₂Cl₂) with ammonia.[2][3][4]

Classical Synthesis: The Reaction of Disulfur Dichloride with Ammonia

This foundational method, while effective, necessitates careful purification to remove co-products such as elemental sulfur (S₈) and heptasulfur imide (S₇NH).[2][3] The overall reaction is as follows:

6 S₂Cl₂ + 16 NH₃ → S₄N₄ + S₈ + 12 NH₄Cl[3]

A variation of this method utilizes ammonium chloride (NH₄Cl) as the nitrogen source, which can offer improved yields and easier product isolation.[1][2]

4 NH₄Cl + 6 S₂Cl₂ → S₄N₄ + 16 HCl + S₈[1]

Experimental Protocol: Laboratory-Scale Synthesis of S₄N₄

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser is charged with a solution of disulfur dichloride in a dry, inert solvent such as carbon tetrachloride or chloroform.[1] The reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).

-

Temperature Control: The flask is cooled to 0-5 °C using an ice bath. Stringent temperature control is critical to minimize side reactions and ensure safety.[1]

-

Ammonia Addition: Dry ammonia gas is slowly bubbled through the stirred solution. The reaction is highly exothermic, and the rate of ammonia addition must be carefully controlled to maintain the desired temperature.

-

Reaction Monitoring: The reaction mixture will change color as the reaction progresses. The completion of the reaction is typically indicated by a color change and the precipitation of ammonium chloride.

-

Workup and Purification: The reaction mixture is filtered to remove ammonium chloride. The filtrate is then concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent, such as toluene or carbon disulfide, to yield orange, crystalline S₄N₄.[5]

Causality in Experimental Choices: The choice of a dry, inert solvent is crucial to prevent hydrolysis of the sulfur chlorides and the product.[2] Low-temperature conditions are employed to control the exothermicity of the reaction and to suppress the formation of unwanted byproducts. The slow addition of ammonia ensures that the reaction remains manageable and prevents localized overheating.

Modern Synthetic Strategies

More contemporary approaches offer greater control and purity. One such method involves the use of silylated nitrogen precursors, which already contain pre-formed sulfur-nitrogen bonds.[1][3][6] This route minimizes the formation of elemental sulfur, simplifying purification.[1]

Caption: A simplified comparison of classical and modern synthetic pathways to S₄N₄.

II. Molecular Structure and Bonding: An Architectural Marvel

This compound possesses a unique and highly debated molecular structure. X-ray and electron diffraction studies have confirmed an "extreme cradle" conformation with D₂d point group symmetry.[2][3][7]

The Cage-Like Framework

The molecule consists of an eight-membered ring of alternating sulfur and nitrogen atoms.[1] However, instead of a planar or simple puckered ring, the structure features two transannular S-S bonds, creating a cage-like architecture.[3][6] The four nitrogen atoms are nearly coplanar.[2]

Table 1: Key Structural Parameters of S₄N₄

| Parameter | Value | Reference |

| S-N Bond Length | ~1.62 Å | [7] |

| Transannular S-S Distance | ~2.59 Å | [3] |

| Point Group | D₂d | [1][2][3] |

Expertise Insight: The S-N bond lengths are nearly identical, suggesting significant electron delocalization throughout the ring system, a feature that profoundly influences its reactivity.[1][3] The transannular S-S distance is significantly shorter than the sum of the van der Waals radii, indicating a weak but definite bonding interaction.[2][3] This interaction is a result of through-space overlap of p-orbitals on the opposing sulfur atoms and is crucial for stabilizing the cradle conformation.[1][7]

Caption: The cradle-like molecular structure of this compound (S₄N₄).

Electronic Structure and Bonding

The bonding in S₄N₄ is complex and has been the subject of extensive theoretical studies. It is best described by molecular orbital theory, which accounts for the delocalized π-bonding across the entire cage.[1][7][8] The nitrogen atoms are considered to be sp² hybridized, with their lone pairs occupying p-orbitals that participate in the delocalized π-system.[1] The sulfur atoms exhibit mixed valence states.[1]

III. Physicochemical Properties and Reactivity

S₄N₄ is a vivid orange, crystalline solid at room temperature.[1][3] It is a primary explosive, sensitive to shock and friction, a property stemming from its positive enthalpy of formation (+460 kJ/mol).[1][3] Purer samples tend to be more sensitive.[3]

Thermochromism

A remarkable characteristic of S₄N₄ is its thermochromism. It changes color from a pale yellow below -30 °C to orange at room temperature, and to a deep red above 100 °C.[1][3] This phenomenon is attributed to temperature-dependent changes in the electronic transition energies within the delocalized π-system.[1]

Reactivity Profile

The strained cage structure and delocalized electronic system of S₄N₄ give rise to a rich and varied reactivity.

-

Lewis Basicity: The nitrogen atoms act as Lewis bases, readily forming adducts with strong Lewis acids such as SbCl₅ and SO₃.[3][6][7] This coordination distorts the cage structure.[3][6]

-

Reactions with Metal Complexes: S₄N₄ reacts with a variety of metal complexes. In some cases, the cage remains intact, acting as a ligand, while in others, it undergoes fragmentation.[3][6] For instance, with CuCl, it forms a coordination polymer.[3][6]

-

Precursor to Other S-N Compounds: A significant aspect of S₄N₄ chemistry is its role as a versatile precursor to a multitude of other sulfur-nitrogen compounds, including other S-N rings and chains.[2][3][6]

-

Synthesis of Polythiazyl ((SN)ₓ): Perhaps the most notable application of S₄N₄ is in the synthesis of polythiazyl, a metallic polymer that exhibits superconductivity at low temperatures (0.26 K).[1][2][3] Passing gaseous S₄N₄ over silver metal catalyzes its conversion to the four-membered ring S₂N₂, which readily polymerizes to (SN)ₓ.[3][4][6]

Sources

- 1. webqc.org [webqc.org]

- 2. benchchem.com [benchchem.com]

- 3. Tetrasulfur tetranitride - Wikipedia [en.wikipedia.org]

- 4. Sulphur-Nitrogen compounds - Chemistry Optional Notes for UPSC PDF Download [edurev.in]

- 5. prepchem.com [prepchem.com]

- 6. Tetrasulfur_tetranitride [chemeurope.com]

- 7. webqc.org [webqc.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Thermochromic Properties of Tetrasulfur Tetranitride (S₄N₄)

Abstract: Tetrasulfur tetranitride (S₄N₄) is a binary sulfur-nitrogen compound that has garnered significant interest for its unique cage-like structure and its role as a key precursor in sulfur-nitrogen chemistry.[1][2] A particularly fascinating characteristic of this material is its pronounced thermochromism, the ability to change color in response to temperature variations. This in-depth technical guide provides a comprehensive overview of the thermochromic properties of S₄N₄, intended for researchers, chemists, and materials scientists. The guide covers the synthesis and safe handling of S₄N₄, details its thermochromic behavior, explores the underlying electronic mechanisms, and provides detailed protocols for its experimental characterization.

Introduction to Tetrasulfur Tetranitride (S₄N₄) and Thermochromism

Tetrasulfur tetranitride, S₄N₄, is an inorganic compound that presents as vivid orange, opaque crystals at ambient temperature.[1][2][3] It is the most significant binary sulfur nitride and serves as a gateway to a wide array of S-N compounds, including the superconducting polymer polythiazyl, (SN)ₓ.[2][3] The molecule adopts an unusual "extreme cradle" structure with D₂d point group symmetry, featuring a cage-like arrangement of alternating sulfur and nitrogen atoms.[1][2][3] A key feature of its electronic structure is the delocalized π-bonding that extends over the entire cage, which is fundamental to understanding its physical properties.[4]

Thermochromism is the phenomenon where a substance reversibly changes its color upon a change in temperature.[5] This property is rooted in temperature-induced alterations in the material's molecular or crystal structure, which in turn affects how it absorbs and reflects light.[6] S₄N₄ exhibits remarkable thermochromism, a property that makes it a subject of academic and research interest.[1][2][3]

Synthesis and Safe Handling of S₄N₄

2.1. Synthesis

The synthesis of S₄N₄ requires careful execution in a controlled laboratory environment due to the hazardous nature of the reactants and the explosive nature of the product. The classical and most common synthesis involves the reaction of disulfur dichloride (S₂Cl₂) with ammonia (NH₃).[1][2] An improved method utilizes ammonium chloride (NH₄Cl), which can offer higher yields.[3]

Experimental Protocol: Synthesis of S₄N₄ via the Ammonium Chloride Route

This protocol is adapted from established literature procedures.[3]

Materials and Equipment:

-

Disulfur dichloride (S₂Cl₂)

-

Ammonium chloride (NH₄Cl), finely ground and dried

-

Inert solvent (e.g., carbon tetrachloride or dioxane)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Soxhlet extractor

-

Standard glassware for filtration and recrystallization

Step-by-Step Procedure:

-

Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and an inlet for the inert gas. Ensure the entire apparatus is dry.

-

Reaction Mixture: In the flask, create a slurry of finely ground, dry ammonium chloride in an excess of carbon tetrachloride.

-

Addition of Reactant: While stirring the slurry under an inert atmosphere, slowly add a solution of disulfur dichloride in carbon tetrachloride to the flask. The molar ratio should be in accordance with the stoichiometry: 6 S₂Cl₂ + 4 NH₄Cl → S₄N₄ + S₈ + 16 HCl.

-

Reflux: Gently heat the mixture to reflux and maintain it for several hours. The reaction progress can be monitored by the color change of the solution to a deep orange-red.

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the unreacted ammonium chloride and the sulfur byproduct.

-

Purification: The crude S₄N₄ in the filtrate is then purified. This is typically achieved by Soxhlet extraction with a suitable solvent like dioxane, followed by recrystallization from benzene or toluene to yield pure, orange crystals of S₄N₄.[7]

2.2. Safety and Handling

S₄N₄ is a primary explosive that is highly sensitive to shock and friction.[1][2] Its thermodynamic instability, indicated by a large positive enthalpy of formation (+460 kJ/mol), underscores the potential for explosive decomposition into nitrogen gas and sulfur.[1][2][3]

Critical Safety Precautions:

-

Work in small quantities: It is highly recommended to work with quantities of less than 0.1 g of purified S₄N₄.[1]

-

Use appropriate personal protective equipment (PPE): Safety goggles, a face shield, and protective gloves are mandatory. All work should be conducted in a chemical fume hood with the sash positioned as low as possible.

-

Avoid friction and impact: Use non-metal spatulas (e.g., ceramic or plastic) for handling the solid. Avoid grinding or subjecting the material to any form of shock.

-

Storage: Store S₄N₄ in small quantities in a dark, cool place. It is often stored as a crude mixture with sulfur to reduce its sensitivity.[1]

-

Disposal: S₄N₄ waste should be treated as explosive and disposed of according to institutional and regulatory guidelines for hazardous materials.

The Thermochromic Properties of S₄N₄

The thermochromism of S₄N₄ is a continuous and reversible process, with the material exhibiting a distinct color at different temperatures. This behavior is summarized in the table below.

| Temperature Range (°C) | Observed Color of S₄N₄ |

| > 100 | Deep Red |

| 25 (Room Temperature) | Vivid Orange |

| < -30 | Pale Yellow |

| -190 | Colorless |

This dramatic change in color with temperature is a direct consequence of the molecule's electronic structure and its response to thermal energy.

Mechanism of Thermochromism in S₄N₄

The thermochromic behavior of S₄N₄ is not due to a phase transition but rather to temperature-dependent changes in the electronic transition energies within its delocalized π-system.[4] The underlying mechanism can be understood through the principles of molecular orbital theory.

The S₄N₄ molecule possesses a complex set of molecular orbitals, and the color of the compound is determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The absorption of light promotes an electron from the HOMO to the LUMO, and the wavelength (and thus color) of the light absorbed depends on the energy difference between these orbitals.

As the temperature of S₄N₄ is increased, the molecule experiences increased vibrational energy. This can lead to subtle changes in the molecular geometry, such as slight alterations in bond lengths and angles. These structural fluctuations affect the overlap of the p-orbitals that constitute the delocalized π-system. Consequently, the energies of the molecular orbitals, including the HOMO and LUMO, are altered.

In the case of S₄N₄, increasing temperature leads to a narrowing of the HOMO-LUMO gap. This results in the absorption of lower-energy (longer wavelength) light.

-

At low temperatures, the HOMO-LUMO gap is large, and the molecule absorbs higher-energy (shorter wavelength) light in the violet/blue region, resulting in the transmission of yellow light.

-

As the temperature rises, the HOMO-LUMO gap decreases, causing the absorption maximum to shift to longer wavelengths (a bathochromic shift). This shift towards the green/yellow region of the spectrum results in the observed orange and then deep red colors at higher temperatures.

Computational studies, such as those using CNDO/BW theory and ab initio molecular orbital calculations, have been instrumental in elucidating the electronic structure of S₄N₄.[3][9][10] These studies confirm the presence of significant electron delocalization and transannular S-S interactions, which are key to its electronic properties.[2][9][10] The thermochromism is a direct manifestation of the sensitivity of this delocalized electronic system to temperature-induced structural perturbations.

Experimental Characterization of Thermochromism in S₄N₄

A suite of analytical techniques can be employed to study and quantify the thermochromic properties of S₄N₄.

5.1. Variable-Temperature UV-Visible (VT-UV-Vis) Spectroscopy

VT-UV-Vis spectroscopy is the primary technique for characterizing thermochromism as it directly measures the change in light absorption as a function of temperature.

Experimental Protocol: VT-UV-Vis Spectroscopy of S₄N₄

Equipment:

-

UV-Vis spectrophotometer with a temperature-controlled sample holder.

-

Quartz cuvettes suitable for low and high-temperature measurements.

-

A suitable solvent in which S₄N₄ is soluble and stable (e.g., hexane or toluene).

-

A cryostat or heating/cooling system for the sample holder.

Step-by-Step Procedure:

-

Sample Preparation: Prepare a dilute solution of S₄N₄ in the chosen solvent. The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place it in the sample holder and record a baseline spectrum at each temperature of interest.

-

Sample Measurement: Replace the blank cuvette with the cuvette containing the S₄N₄ solution.

-

Temperature Control: Equilibrate the sample at the starting temperature (e.g., -30°C) and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Acquisition: Incrementally increase the temperature, allowing the sample to equilibrate at each step before recording a new spectrum. Continue this process through the entire temperature range of interest.

-

Data Analysis: Plot the obtained spectra to visualize the shift in the absorption maxima with temperature. The change in color can be quantified by analyzing these spectral shifts.

5.2. Differential Scanning Calorimetry (DSC)

While the thermochromism of S₄N₄ is not associated with a distinct phase transition, DSC can be used to study its thermal stability and decomposition. This is particularly important given its explosive nature.

Experimental Protocol: DSC Analysis of S₄N₄

Safety Note: The DSC analysis of energetic materials like S₄N₄ should only be performed by trained personnel using specialized equipment designed for such materials, and with very small sample sizes (typically < 1 mg).

Equipment:

-

Differential Scanning Calorimeter.

-

Hermetically sealed sample pans (e.g., aluminum or gold-plated copper) to contain any gaseous decomposition products.

-

Inert purge gas (e.g., nitrogen or argon).

Step-by-Step Procedure:

-

Sample Preparation: Carefully weigh a small amount of S₄N₄ (typically < 1 mg) into a sample pan.

-

Encapsulation: Hermetically seal the pan to ensure containment.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the DSC to heat the sample at a controlled rate (e.g., 5-10 °C/min) over a temperature range that includes its decomposition temperature (melts with decomposition around 178-187 °C).

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: The resulting thermogram will show an exothermic peak corresponding to the decomposition of S₄N₄. This provides information on its thermal stability and the energy released upon decomposition. No endothermic or exothermic events are expected to correspond to the continuous color change.

Visualization of Key Workflows

Diagram 1: Synthesis and Purification Workflow for S₄N₄

Caption: Workflow for the synthesis and purification of S₄N₄.

Diagram 2: Experimental Workflow for Thermochromism Characterization

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Tetrasulfur tetranitride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. webqc.org [webqc.org]

- 5. Thermochromism - Wikipedia [en.wikipedia.org]

- 6. Exploring the Origins of Low-Temperature Thermochromism in Polydiacetylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Thermochromic crystal | Britannica [britannica.com]

- 9. repository.ias.ac.in [repository.ias.ac.in]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Tetranitrogen Tetrasulfide in Organic Solvents

Abstract

Tetranitrogen tetrasulfide (S₄N₄), a unique inorganic ring system, serves as a critical precursor in the synthesis of a wide array of sulfur-nitrogen compounds.[1][2] Its utility in research and development, particularly in materials science and drug development, is intrinsically linked to its solubility characteristics in various organic media. This guide provides a comprehensive overview of the solubility of S₄N₄, grounded in the principles of solvent-solute interactions. It offers a detailed analysis of its solubility in common organic solvents, a summary of qualitative and semi-quantitative solubility data, and a robust, safety-oriented protocol for the experimental determination of its solubility. This document is intended to be a vital resource for researchers, scientists, and professionals in drug development, enabling them to handle and utilize S₄N₄ with both efficacy and safety.

Introduction to this compound (S₄N₄)

This compound is a vibrant orange, crystalline solid with a unique cage-like molecular structure.[1][3] First synthesized in the 19th century, its chemistry has been a subject of considerable interest due to its unusual bonding and its role as a versatile starting material for other S-N compounds.[2] The molecule adopts an "extreme cradle" conformation, with delocalized bonding that is still a topic of computational investigation.[3][4]

A Word of Caution: S₄N₄ is a primary explosive, sensitive to shock, friction, and heat.[1][3] Pure samples are more sensitive than those containing elemental sulfur.[3] It is crucial to handle this compound with extreme care, using appropriate personal protective equipment (PPE) and adhering to strict safety protocols.

Principles Governing the Solubility of S₄N₄

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The overall process of dissolution involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions.

This compound is a nonpolar molecule. This nonpolarity arises from its symmetrical structure, which leads to a net-zero dipole moment despite the polarity of the individual S-N bonds. Consequently, S₄N₄ is expected to be more soluble in nonpolar or weakly polar organic solvents and poorly soluble in highly polar solvents, particularly protic solvents like water and alcohols.[1]

Key Factors Influencing S₄N₄ Solubility:

-

Solvent Polarity: Nonpolar solvents such as carbon disulfide (CS₂), benzene, and toluene are generally good solvents for S₄N₄.[1][4][5]

-

Hydrogen Bonding: S₄N₄ is insoluble in water and poorly soluble in alcohols like ethanol.[1] This is because the highly polar, hydrogen-bonding network of these solvents cannot be overcome to accommodate the nonpolar S₄N₄ molecules.

-

Temperature: The solubility of S₄N₄ in most organic solvents increases with temperature. This property is often exploited for recrystallization to purify the compound.[6]

Solubility Profile of S₄N₄ in Common Organic Solvents

The following table summarizes the known solubility characteristics of this compound in a range of organic solvents. It is important to note that precise quantitative data is scarce in the literature; much of the available information is qualitative or derived from observations during synthesis and purification.

| Solvent | Solvent Type | Solubility of S₄N₄ | Remarks | References |

| Carbon Disulfide (CS₂) | Nonpolar | High | Often used as a solvent for reactions and recrystallization. | [1][4][5] |

| Benzene | Nonpolar, Aromatic | High | A very good solvent for S₄N₄, commonly used for recrystallization due to good temperature sensitivity. | [1][4][5][6] |

| Toluene | Nonpolar, Aromatic | Good | A suitable alternative to benzene with similar solvent properties. | [5] |

| 1,4-Dioxane | Polar Aprotic | Good | Used in some synthetic procedures and for purification by Soxhlet extraction. | [1][6] |

| Chloroform (CHCl₃) | Polar Aprotic | Soluble | Mentioned as a suitable solvent. | [5] |

| Carbon Tetrachloride (CCl₄) | Nonpolar | Soluble | Used in some synthetic preparations. | [5] |

| Diethyl Ether | Nonpolar | Poorly Soluble | S₄N₄ has low solubility in diethyl ether. | [1] |

| Ethanol | Polar Protic | Poorly Soluble | Generally a poor solvent for S₄N₄. | [1] |

| Cyclohexane | Nonpolar | Low | The solubility is relatively low, making it unsuitable for recrystallization. | [6] |

| Water | Polar Protic | Insoluble | S₄N₄ is insoluble in water and undergoes slow hydrolysis. | [1][7] |

Experimental Determination of S₄N₄ Solubility: A Safety-Focused Protocol

The determination of the solubility of an explosive compound like S₄N₄ requires meticulous planning and execution with a primary focus on safety. This protocol outlines a method for determining the solubility of S₄N₄ in an organic solvent at a given temperature.

4.1. Safety Precautions

-

Explosion Hazard: S₄N₄ is sensitive to shock, friction, and heat. All operations should be conducted on a small scale (milligram quantities). Use non-metallic spatulas and avoid grinding the solid.

-

Personal Protective Equipment (PPE): A face shield, safety glasses, flame-resistant lab coat, and appropriate gloves are mandatory.

-

Fume Hood: All manipulations of S₄N₄ and volatile organic solvents must be performed in a certified chemical fume hood.

-

Blast Shield: A blast shield should be used during all heating and dissolution steps.

-

Static Electricity: Take precautions to prevent the buildup of static electricity.

4.2. Materials and Equipment

-

This compound (S₄N₄), freshly prepared and of known purity.

-

Anhydrous organic solvent of interest.

-

Small, sealable glass vials.

-

Temperature-controlled shaker or water bath.

-

Microbalance.

-

Glass syringes and filters (0.22 µm, compatible with the solvent).

-

Volumetric flasks.

-

UV-Vis spectrophotometer (optional, for concentration determination).

4.3. Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh a small amount of S₄N₄ (e.g., 10-20 mg) and place it in a pre-weighed glass vial.

-

Add a known volume or mass of the chosen organic solvent to the vial (e.g., 1-2 mL).

-

Seal the vial tightly.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid S₄N₄ is necessary to confirm saturation.

-

-

Sampling and Analysis:

-

After equilibration, carefully remove the vial from the shaker/water bath.

-

Allow any suspended solid to settle.

-

Using a pre-warmed (to the equilibration temperature) glass syringe, carefully withdraw a known volume of the clear supernatant. To avoid precipitation, it is crucial that the syringe and filter are at the same temperature as the solution.

-

Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed, clean vial. This step removes any remaining microscopic solid particles.

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

-

Determination of S₄N₄ Concentration:

-

Carefully evaporate the solvent from the filtered solution in the fume hood under a gentle stream of nitrogen or in a vacuum desiccator. Do not heat to accelerate evaporation due to the explosive nature of S₄N₄.

-

Once the solvent has completely evaporated, reweigh the vial. The difference in mass corresponds to the mass of dissolved S₄N₄.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, most commonly as grams of solute per 100 grams of solvent.

-

Mass of solvent = Mass of solution - Mass of dissolved S₄N₄.

-

Solubility ( g/100 g solvent) = (Mass of dissolved S₄N₄ / Mass of solvent) x 100.

-

4.4. Experimental Workflow Diagram

Caption: 2D representation of the S₄N₄ molecular structure.

Conclusion

The solubility of this compound is a critical parameter for its safe handling and effective use in chemical synthesis. Its nonpolar nature dictates a preference for nonpolar or weakly polar aprotic solvents, with carbon disulfide and aromatic hydrocarbons like benzene being particularly effective. The provided experimental protocol offers a framework for researchers to safely and accurately determine the solubility of this energetic material in solvents of interest. A thorough understanding of its solubility behavior, coupled with stringent safety measures, is paramount for any professional working with this fascinating and versatile compound.

References

- Filo, J., et al. (2016). Inorganic sulfur–nitrogen compounds: from gunpowder chemistry to the forefront of biological signaling. Dalton Transactions. [Link]

- Chivers, T. (2016). Inorganic sulfur–nitrogen compounds: from gunpowder chemistry to the forefront of biological signaling. RSC Publishing. [Link]

- Herberhold, M. (n.d.). 1.9 Sulfur-Nitrogen Compounds. [Link]

- ChemEurope. (n.d.). Tetrasulfur tetranitride. [Link]

- Sciencemadness Discussion Board. (2008). Tetrasulfur Tetranitride. [Link]

- Li, Y., et al. (2020). Synthesis and dielectric properties of the eco-friendly insulating gas thiazyl trifluoride. RSC Publishing. [Link]

- Chivers, T. (2005). Sulfur-Nitrogen Compounds.

- Wikipedia. (2023). Tetrasulfur tetranitride. [Link]

- Gopinathan, M. S., & Whitehead, M. A. (1975). The Electronic Structure and Localized Molecular Orbitals in S4N4 by the CNDO/BW Theory.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Tetrasulfur tetranitride - Wikipedia [en.wikipedia.org]

- 4. Tetrasulfur_tetranitride [chemeurope.com]

- 5. Sciencemadness Discussion Board - Tetrasulfur Tetranitride - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermodynamic Stability and Enthalpy of Formation of Tetrasulfur Tetranitride (S₄N₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrasulfur tetranitride (S₄N₄) is a cornerstone inorganic compound, pivotal for its role as a precursor in the synthesis of a wide array of sulfur-nitrogen compounds, including the superconducting polymer polythiazyl, (SN)ₓ.[1] Despite its utility, S₄N₄ is notoriously unstable, characterized by a significant positive enthalpy of formation and a high sensitivity to mechanical shock and friction, classifying it as a primary explosive.[2][3] This guide provides a comprehensive technical overview of the thermodynamic stability and enthalpy of formation of S₄N₄. It delves into the causality behind its endothermic nature, experimental methodologies for its synthesis and characterization, and the critical safety protocols required for its handling. This document is intended to serve as an authoritative resource for researchers navigating the complex and hazardous landscape of sulfur-nitrogen chemistry.

Introduction: The Dichotomy of a Precursor

Tetrasulfur tetranitride, a vivid orange crystalline solid, has captivated chemists since its first synthesis in 1835.[1][4] Its unique cage-like molecular structure, with D₂d point group symmetry, and its fascinating thermochromic properties—transitioning from pale yellow below -30 °C to a deep red above 100 °C—underscore its complex electronic nature.[1][2] The bonding in S₄N₄ is delocalized, with S-N bond energies averaging around 270 kJ/mol.[1]

However, the most defining characteristic of S₄N₄ from a practical and safety standpoint is its profound thermodynamic instability. This instability is the focal point of this guide, as a thorough understanding of it is paramount for any researcher intending to work with this compound.

Thermodynamic and Kinetic Stability: A Tale of Two Concepts

The stability of a chemical compound can be viewed from two perspectives: thermodynamic and kinetic.

-

Thermodynamic Instability: S₄N₄ is thermodynamically unstable, evidenced by its large positive standard enthalpy of formation.[2][5] This indicates that the compound has significantly higher energy than its constituent elements in their standard states (sulfur as S₈ and nitrogen as N₂). The decomposition of S₄N₄ into these highly stable products is a strongly exothermic process.[2]

-

Kinetic Stability: Despite its thermodynamic instability, S₄N₄ exhibits a degree of kinetic stability. It is stable in air and can be handled, with appropriate precautions, at room temperature.[1][2] This kinetic persistence is due to a significant activation energy barrier for decomposition. However, this barrier can be overcome by external stimuli such as heat, friction, or shock, leading to rapid and often explosive decomposition.[2][4]

The decomposition reaction underscores its thermodynamic driving force: 2S₄N₄(s) → 4N₂(g) + S₈(s)[2]

The large negative Gibbs free energy change for this reaction (ΔG = -320 kJ/mol) highlights the spontaneity of the decomposition once the activation energy is surpassed.[1]

Standard Enthalpy of Formation (ΔHᵣ°)

The standard enthalpy of formation is a critical thermodynamic parameter that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. For S₄N₄, this value is significantly positive, indicating an endothermic formation process.

| Property | Value |

| Standard Enthalpy of Formation (ΔHᵣ°) | +460 kJ/mol [1][2][4][5] |

This high positive value is a direct reflection of the energy required to break the strong N≡N triple bonds in dinitrogen and the S-S bonds in the S₈ crown of elemental sulfur to form the S-N bonds in the S₄N₄ cage structure.

Experimental Determination of ΔHᵣ°

Calorimetry is the primary experimental technique for directly measuring the enthalpy of formation of compounds.[6] For a highly energetic material like S₄N₄, bomb calorimetry is a suitable method.

CAUTION: This procedure involves a primary explosive and should only be performed by experienced personnel in a specialized laboratory equipped with appropriate safety measures, including blast shields and remote operation capabilities.

-

Sample Preparation: A precisely weighed, small sample of high-purity S₄N₄ (typically in the milligram range) is placed in a robust sample holder within the bomb calorimeter. Purer samples of S₄N₄ are known to be more sensitive.[2]

-

Bomb Assembly: The sample holder is placed inside a high-pressure stainless steel vessel, the "bomb," which is then sealed.

-

Pressurization: The bomb is filled with a known excess of pure oxygen gas to a high pressure (e.g., 30 atm).

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is measured with high precision.

-

Ignition: The sample is ignited remotely via an electrical fuse. The combustion of S₄N₄ in the presence of excess oxygen leads to the formation of gaseous SO₂ and N₂.

-

Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a rise in temperature. The final temperature is recorded after thermal equilibrium is reached.

-

Calculation: The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter system. Corrections are made for the heat of ignition and any side reactions. The standard enthalpy of formation is then determined using Hess's Law, taking into account the known enthalpies of formation of the combustion products (SO₂).

Computational Approaches

In addition to experimental methods, computational quantum chemistry provides a powerful tool for investigating the thermodynamic properties of molecules like S₄N₄. Density Functional Theory (DFT) and ab initio methods can be used to calculate the total electronic energy of the molecule and its constituent elements.[7][8] From these energies, the enthalpy of formation can be derived. These computational studies also provide insights into the electronic structure and bonding, helping to rationalize the observed instability.[9][10]

Synthesis of Tetrasulfur Tetranitride

The synthesis of S₄N₄ is a hazardous procedure that generates an explosive product. It should only be undertaken with extensive safety precautions.

Workflow for the Synthesis of S₄N₄

Caption: A simplified workflow for the synthesis of S₄N₄.

A common laboratory-scale synthesis involves the reaction of disulfur dichloride (S₂Cl₂) with ammonia (NH₃) in an inert solvent like carbon tetrachloride.[4]

Reaction: 6S₂Cl₂ + 16NH₃ → S₄N₄ + S₈ + 12NH₄Cl[2]

WARNING: This synthesis produces a primary explosive and involves toxic and corrosive reagents. It must be performed in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty gloves.

-

Reaction Setup: A solution of disulfur dichloride in a suitable inert solvent (e.g., carbon disulfide or benzene) is prepared in a three-necked flask equipped with a gas inlet tube, a stirrer, and a condenser.[11]

-

Ammonia Introduction: Dry ammonia gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be controlled. A precipitate of ammonium chloride and a color change to orange-yellow will be observed.[11]

-

Filtration: Once the reaction is complete, the solid ammonium chloride is removed by filtration.[11]

-

Solvent Removal: The solvent is carefully removed from the filtrate by evaporation under reduced pressure.[11]

-

Purification: The crude S₄N₄ residue is purified by extraction with a suitable solvent (e.g., boiling carbon disulfide) to remove elemental sulfur, followed by recrystallization.[11]

Safety Considerations and Handling

The handling of S₄N₄ requires strict adherence to safety protocols due to its explosive nature.

-

Quantity Limitation: Work with the smallest possible quantities of S₄N₄, ideally less than 100 mg.[4]

-

Avoidance of Stimuli: Protect S₄N₄ from friction, shock, and sudden heating. Use plastic or Teflon-coated spatulas instead of metal ones.[4][12] Avoid using ground glass joints where the solid could become trapped.[12]

-

Storage: Store S₄N₄ as a crude mixture with sulfur (30-40%) in dark bottles to reduce its sensitivity.[4] Purified S₄N₄ should be stored in small quantities in protected vials.[12]

-

Disposal: Residues containing S₄N₄ can be decomposed by slurrying with water for an extended period, followed by treatment with sodium hypochlorite solution.[12]

Conclusion

Tetrasulfur tetranitride is a compound of significant scientific interest due to its unique structure, bonding, and reactivity. However, its high positive enthalpy of formation renders it thermodynamically unstable and prone to explosive decomposition. A thorough understanding of its thermodynamic properties and strict adherence to safety protocols are non-negotiable prerequisites for any research involving this hazardous yet valuable chemical precursor. The information presented in this guide is intended to provide a solid foundation for researchers to work with S₄N₄ safely and effectively.

References

- Properties of S4N4. (n.d.).

- Tetrasulfur tetranitride - Wikipedia. (n.d.).

- Tetrasulfur tetranitride - Grokipedia. (n.d.).

- Preparation of tetrasulfur tetranitride - PrepChem.com. (n.d.).

- Tetrasulfur tetranitride - EPFL Graph Search. (n.d.).

- Jolly, W. L., & Becke-Goehring, M. (1961). The Synthesis of Tetrasulfur Tetranitride and Trisulfur Dinitrogen Dioxide. Inorganic Chemistry, 1(1), 76-78.

- The Synthesis of Tetrasulfur Tetranitride and Trisulfur Dinitrogen - PDF Free Download. (n.d.).

- Photochemical Study on the Reactivity of Tetrasulfur Tetranitride, S4N4 - ResearchGate. (n.d.).

- Analysis of the Explosive Properties of Tetrasulfur Tetranitride, S4N4 | Request PDF. (n.d.).

- Supplementary Material (ESI) for Journal of Materials Chemistry. (n.d.).

- The Electronic Structure and Localized Molecular Orbitals in S4N4 by the CNDO/BW Theory. (n.d.).

- The curious case of S4N4 − A reinvestigation | Request PDF. (n.d.).

- Experimental formation enthalpies for intermetallic phases and other inorganic compounds. (2017). Scientific Data, 4, 170141.

Sources

- 1. webqc.org [webqc.org]

- 2. Tetrasulfur tetranitride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 6. Experimental formation enthalpies for intermetallic phases and other inorganic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. rsc.org [rsc.org]

unusual cage-like structure of tetranitrogen tetrasulfide

An In-depth Technical Guide to the Unusual Cage-Like Structure of Tetranitrogen Tetrasulfide (S₄N₄)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (S₄N₄) is a cornerstone inorganic compound, captivating chemists for nearly two centuries with its unique electronic properties and highly unusual cage-like structure. This vibrant orange, crystalline solid is the most significant binary sulfur nitride and serves as a critical precursor to a vast family of S-N compounds.[1] Despite its thermodynamic instability and explosive nature, its kinetic stability allows for a rich and varied chemistry.[2] This guide provides a comprehensive technical overview of the molecular architecture, synthesis, analytical characterization, and reactivity of S₄N₄. Furthermore, it bridges the gap between this fundamental inorganic molecule and the field of drug discovery, contextualizing S₄N₄ as a gateway to the broader class of sulfur-nitrogen heterocycles that represent privileged scaffolds in medicinal chemistry.[2][3]

The S₄N₄ Enigma: An Introduction to a Molecular Curiosity

First synthesized in 1835, this compound (S₄N₄) has been the subject of extensive investigation due to its peculiar, highly symmetric cage structure and complex bonding, which defy simple Lewis structure representations.[4] The similar electronegativities of nitrogen and sulfur give rise to an extensive family of covalently bonded S-N compounds, with S₄N₄ as the parent.[1][5] Its endothermic enthalpy of formation (+460 kJ/mol) underscores its inherent instability relative to its decomposition products, N₂ and S₈.[2][6] This property, combined with its sensitivity to shock and friction, classifies it as a primary explosive.[5] Yet, its reactivity is a fertile ground for synthetic chemistry, providing pathways to novel materials and molecular structures, including the first inorganic superconductor, polythiazyl ((SN)ₓ).[6] Understanding the foundational chemistry of S₄N₄ is crucial for researchers exploring the frontiers of main-group chemistry and for those in pharmaceutical sciences seeking to understand the universe of sulfur-nitrogen heterocycles.

The Cage Unveiled: Molecular Structure and Electronic Architecture

The structure of S₄N₄ is a classic example of how elemental composition can lead to unexpected and complex three-dimensional arrangements. Early investigations proposed structures with either coplanar sulfur or coplanar nitrogen atoms; extensive studies have since confirmed the latter.[7][8]

Geometric Structure

Single-crystal X-ray diffraction has definitively established that S₄N₄ adopts an "extreme cradle" conformation with D₂d point group symmetry.[1][6] The molecule consists of an eight-membered ring of alternating sulfur and nitrogen atoms.[5] A key feature is that the four nitrogen atoms are nearly coplanar.[7] The structure is puckered into a cage where two sulfur atoms lie above this plane and two lie below.[8]

The most debated and intriguing aspect is the distance between the pairs of transannular (opposite) sulfur atoms. This S-S distance is approximately 2.586 Å, which is significantly shorter than the sum of the van der Waals radii (3.60 Å) but longer than a typical S-S single bond (around 2.05 Å).[6] This proximity implies a bonding interaction, a feature that simple valence bond theory cannot adequately explain.[1][5]

Table 1: Key Structural Parameters of S₄N₄

| Parameter | Value | Reference |

| S-N Bond Length | ~1.62 Å | [6] |

| Transannular S-S Distance | 2.586 Å | [1][6] |

| Point Group Symmetry | D₂d | [1][6] |

| N-S-N Bond Angle | ~105° | |

| S-N-S Bond Angle | ~113° |

Note: Bond angles are approximate and can vary slightly based on the crystallographic study.

Electronic Structure and Bonding

The bonding in S₄N₄ is complex, involving significant electron delocalization over the entire cage, which is evidenced by the nearly identical S-N bond lengths.[6][9] Molecular orbital (MO) theory provides the most robust explanation for the molecule's stability and the transannular S-S interaction.[1][7] This theory posits that the interaction arises from the through-space overlap of sulfur p-orbitals, creating a weak but definite bonding molecular orbital that helps stabilize the cradle conformation.[3][6]

Computational studies, including CNDO/BW theory, support a model with bent S-N and S-S bonds involving pure p-orbitals, with no N-N bonding.[8][10][11] The electronic structure is polar, with nitrogen atoms carrying a partial negative charge and sulfur atoms a partial positive charge, which is consistent with its reactivity as a Lewis base at the nitrogen sites.[7]

Caption: Cage Structure of S₄N₄

Synthesis of a Strained Cage: Methodologies and Mechanistic Insights

The synthesis of S₄N₄ is notoriously hazardous if not performed with stringent controls, owing to the explosive nature of the product. The choice of synthetic route is often dictated by the desired scale, purity, and available precursors.

Classical Synthesis: Reaction of Disulfur Dichloride with Ammonia

The most established method involves the reaction of disulfur dichloride (S₂Cl₂) with ammonia in an inert solvent like carbon tetrachloride or carbon disulfide.[1][7]

Overall Reaction: 6 S₂Cl₂ + 16 NH₃ → S₄N₄ + S₈ + 12 NH₄Cl

The causality behind this choice of reactants is their ready availability and the straightforward, albeit exothermic, nature of the reaction. However, a significant drawback is the co-production of elemental sulfur (S₈) and ammonium chloride, which complicates purification.[7] The separation of S₈ from S₄N₄ is particularly challenging due to their similar solubilities in many organic solvents.

Optimized Laboratory-Scale Protocol

For researchers requiring high-purity material, careful execution and purification are paramount. The following protocol is a synthesis of established methods.

Objective: To synthesize and purify S₄N₄.

Materials:

-

Disulfur dichloride (S₂Cl₂)

-

Dry ammonia (gas)

-

Inert solvent (e.g., dry carbon disulfide or carbon tetrachloride)

-

Toluene or Dioxane for recrystallization

Methodology:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a gas inlet tube, a mechanical stirrer, and a condenser. The entire apparatus must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

Reactant Preparation: A solution of S₂Cl₂ in 8-10 volumes of the inert solvent is prepared in the flask and cooled in an ice bath.[12]

-

Ammonolysis: Dry ammonia gas is bubbled through the cooled, stirred solution. The reaction is highly exothermic and the rate of ammonia addition must be carefully controlled to maintain a low temperature. The solution will initially form a dark brown precipitate before turning orange-yellow as the product forms and ammonium chloride precipitates.[12]

-

Filtration: Once the reaction is complete, the solid ammonium chloride is removed by filtration. The filter cake is washed with additional solvent to recover all the product.

-

Crude Product Isolation: The solvent from the combined filtrate is removed under reduced pressure. The resulting orange residue is a mixture of S₄N₄ and elemental sulfur.

-

Purification:

-

Solvent Extraction: The crude product is extracted with boiling carbon disulfide to remove the more soluble sulfur.[12]

-

Recrystallization: The remaining crude S₄N₄ is then recrystallized from a hot solvent like toluene or benzene.[7] Crucially, the solution should not be cooled to room temperature, as this can cause sulfur to co-crystallize. [11] The hot solution is decanted from any residue and cooled to induce crystallization of vibrant orange S₄N₄ needles.

-

Caption: S₄N₄ Synthesis Workflow

Alternative Synthetic Routes

To circumvent the purification challenges of the classical method, alternative strategies have been developed.

-

Using Ammonium Chloride: Reacting S₂Cl₂ with NH₄Cl instead of ammonia offers a different stoichiometry and can provide better control in some setups.[1][2]

-

Pre-formed S-N Bonds: A more advanced approach utilizes silylated precursors like (((CH₃)₃Si)₂N)₂S. This method provides a more controlled assembly of the S-N cage, as the core bonds are already present, leading to higher purity products.[1][2]

Spectroscopic Signature: An Analytical Toolkit for Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of S₄N₄ and to probe its unique electronic structure.

-

Vibrational Spectroscopy: The infrared (IR) spectrum shows strong, characteristic absorptions for S-N stretching (~885 cm⁻¹) and ring deformation modes.[3] Raman spectroscopy is also used to identify symmetric stretching and bending vibrations.[3]

-

UV-Visible Spectroscopy: S₄N₄ exhibits intense absorption maxima around 340 nm and 460 nm, corresponding to π→π* transitions within the delocalized electronic system.[3] This technique is particularly useful for observing its thermochromism; the compound's color changes from pale yellow below -30 °C, to orange at room temperature, and to a deep red above 100 °C, reflecting temperature-dependent shifts in these electronic transitions.[1][6]

-

Nuclear Magnetic Resonance (NMR): While ¹⁴N NMR is complicated by quadrupolar broadening, ¹⁵N-labeled S₄N₄ shows a single sharp resonance, confirming the equivalence of all four nitrogen atoms in the structure on the NMR timescale.[3]

-

Mass Spectrometry: Electron impact mass spectrometry shows a parent ion peak at m/z = 184 (S₄N₄⁺), along with characteristic fragmentation peaks corresponding to smaller S-N cations like S₂N₂⁺.[3]

Table 2: Summary of Key Spectroscopic Data for S₄N₄

| Technique | Key Feature(s) | Wavenumber/Wavelength/m/z | Reference |

| Infrared (IR) | S-N Stretch | ~885 cm⁻¹ | [3] |

| Ring Deformation | ~705 cm⁻¹ | [3] | |

| UV-Visible | π→π* Transition | 340 nm, 460 nm | [3] |

| ¹⁵N NMR | Single Resonance | -297 ppm (vs. nitromethane) | [3] |

| Mass Spec (EI) | Parent Ion (M⁺) | m/z = 184 | [3] |

| Major Fragment | m/z = 92 (S₂N₂⁺) | [3] |

Reactivity of the Core: A Gateway to Novel S-N Chemistry

The strained cage structure and delocalized electrons make S₄N₄ a versatile reagent. Its reactions can be broadly categorized based on whether the core S₄N₄ cage is retained or fragmented.

Reactions Retaining the Cage

S₄N₄ acts as a Lewis base, with the nitrogen atoms donating their lone pairs to strong Lewis acids like SbCl₅, SO₃, and HBF₄.[1][6] This coordination distorts the cage, but it remains intact. It also reacts with various metal complexes, where it can act as a ligand, binding through its sulfur or nitrogen atoms.[1][5]

Reactions Involving Cage Fragmentation

More interestingly, S₄N₄ serves as a synthon for building other S-N heterocycles.

-

Cycloadditions: It can react with alkynes to produce 1,2,5-thiadiazoles, which are five-membered S-N heterocyclic rings.[5]

-

Precursor to (SN)ₓ: Passing gaseous S₄N₄ over a silver catalyst produces the four-membered ring S₂N₂, which readily polymerizes to form polythiazyl, (SN)ₓ, a material with metallic conductivity that becomes superconducting at low temperatures.[2][6]

Caption: Key Reaction Pathways of S₄N₄

Bridging to Drug Discovery: S-N Heterocycles as Privileged Scaffolds

While S₄N₄ itself is too unstable and cytotoxic for direct pharmaceutical applications, its chemistry is highly relevant to drug development professionals. The broader family of sulfur-nitrogen heterocycles, to which S₄N₄ is the parent inorganic compound, are considered "privileged structures" in medicinal chemistry.[2][3][6] Scaffolds such as thiazoles, thiadiazoles, and benzothiazines are present in numerous FDA-approved drugs and exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][6]

The expertise gained from studying the synthesis and reactivity of S₄N₄ provides fundamental insights applicable to the construction of these more complex, biologically active organic molecules. For example, the cycloaddition reactions of S₄N₄ to form 1,2,5-thiadiazoles demonstrate a direct synthetic link from the simple inorganic cage to a heterocyclic core of medicinal interest.[5] Therefore, for drug development professionals, S₄N₄ is not a therapeutic agent but a foundational molecule whose study informs the synthetic strategies and understanding of the electronic properties of the entire class of S-N heterocycles.

Critical Safety Protocols

S₄N₄ is a primary explosive and must be handled with extreme caution. All personnel must be thoroughly trained on its properties before undertaking any experimental work.

-

Shock and Friction Sensitivity: S₄N₄ is sensitive to impact and friction. Purer samples are more sensitive than those contaminated with sulfur.[5] It should never be scraped or ground, especially with metal spatulas. Use only plastic or Teflon-coated spatulas.[11]

-

Thermal Instability: The compound can detonate above 100 °C.[7] Heating should always be done with careful temperature control, and provisions for rapid cooling should be in place. Avoid overheating solid material, which can lead to hotspot formation.[11]

-

Storage: Store in small quantities (e.g., <1 gram per vial) in protected, screw-top plastic vials.[11] Do not use ground glass joints in any apparatus where solid S₄N₄ could become trapped.[11]

-

Personal Protective Equipment (PPE): Always work in a fume hood with the sash lowered. A blast shield must be used for all reactions and handling procedures.[13] Safety glasses, a lab coat, and appropriate gloves are mandatory.

-

Disposal: Residues containing S₄N₄ should be decomposed chemically. A common method is to create a slurry in water for 24 hours, followed by the addition of sodium hypochlorite (bleach) solution to safely degrade the compound.[11]

Conclusion

This compound remains a molecule of profound interest, sitting at the intersection of structural inorganic chemistry, materials science, and synthetic methodology. Its unusual cage-like structure, governed by complex delocalized bonding, continues to provide challenges and insights for theoretical chemists. For synthetic chemists, it is a gateway to a rich world of S-N compounds, from superconducting polymers to heterocyclic scaffolds of medicinal importance. While its inherent instability demands the utmost respect and caution in the laboratory, the continued study of S₄N₄ is essential for advancing our fundamental understanding of main-group chemistry and its potential applications in creating novel functional molecules.

References

- Tetrasulfur tetranitride - Wikipedia. (n.d.).

- Chivers, T. (2005). A Guide to Chalcogen-Nitrogen Chemistry. World Scientific.

- Tetrasulfur tetranitride (S4N4) properties. (n.d.). Chemeurope.com.

- Bojes, J., Chivers, T., Drummond, I., & MacLean, G. (1978). The vibrational spectra of tetrasulfur tetranitride and its selenium analogue. Inorganic Chemistry, 17(12), 3668-3672.

- Al-Shemary, R. K., & Al-Jibouri, M. N. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Oriental Journal of Chemistry, 36(5), 784-803.

- Gopinathan, M. S., & Whitehead, M. A. (1975). The electronic structure and localized molecular orbitals in S4N4 by the CNDO/BW theory. Canadian Journal of Chemistry, 53(9), 1343-1348.

- Kelly, P. F., & Woollins, J. D. (1992). The chemistry of S/N heterocycles. Chemical Society Reviews, 21, 245-252.

- Tetrasulfur tetranitride Facts for Kids. (2023, October 17). Kiddle.co.

- Sharma, B. D., & Donohue, J. (1963). The Crystal and Molecular Structure of Tetrasulfur Tetranitride. Acta Crystallographica, 16(9), 891-897.

- Rawson, J. M., & Williams, J. H. (n.d.). Supplementary Material (ESI) for Journal of Materials Chemistry. Royal Society of Chemistry.

- Gritsan, N. P., Pritchina, E. A., Bally, T., & Zibarev, A. V. (2009). Photochemical Study on the Reactivity of Tetrasulfur Tetranitride, S4N4. Inorganic Chemistry, 48(9), 4075–4082.

- University of Auckland. (n.d.). Working with Potentially Explosive Chemicals/Reactions.

- Reddit - r/chemistry. (2019, July 9). Making S4N4 (explosives science, but not 100% serious).

- short note on Tetrasulphur tetranitride. detail. - Brainly.in. (2019, November 12).

- Synthesis, structure and properties of tetrasulfur tetranitride. (n.d.). Unacademy.

- Becke, C. W. (1960). The chemistry of tetrasulfur tetranitride.

- TETRASULFUR TETRANITRIDE - gsrs. (n.d.).

- Preparation of tetrasulfur tetranitride - PrepChem.com. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]

- 3. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tetrasulfur tetranitride - Wikipedia [en.wikipedia.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. [PDF] A New Preparation of S4N4 | Semantic Scholar [semanticscholar.org]

- 9. Tetrasulfur tetranitride | N4S4 | CID 141455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. auckland.ac.nz [auckland.ac.nz]

Unveiling the Enigmatic Transannular S-S Interactions in Tetrasulfur Tetranitride (S₄N₄): A Comprehensive Technical Guide

Abstract: This technical guide provides an in-depth exploration of the fascinating transannular sulfur-sulfur (S-S) interactions within the tetrasulfur tetranitride (S₄N₄) molecule. Directed at researchers, scientists, and professionals in drug development, this document delves into the synthesis, molecular structure, and the advanced experimental and computational methodologies used to characterize this unusual bonding. We will examine the theoretical underpinnings of these interactions, from molecular orbital theory to Atoms in Molecules (AIM) analysis, and provide detailed, field-proven protocols for the synthesis and analysis of S₄N₄. The significance of these transannular bonds in influencing the molecule's unique reactivity and its role as a model system for weak intramolecular forces will also be discussed.

Introduction: The Curious Case of Tetrasulfur Tetranitride (S₄N₄)

Historical Context and Discovery

Tetrasulfur tetranitride, S₄N₄, is a vibrant orange crystalline solid that has captivated chemists since its first synthesis in 1835 by M. Gregory.[1] As the most important binary sulfur nitride, it stands as a parent compound to a vast family of sulfur-nitrogen species.[1] The similar electronegativities of sulfur and nitrogen give rise to a rich and complex chemistry, with S₄N₄ being a cornerstone of this field.[1] Its study has been pivotal in advancing our understanding of the bonding capabilities of main group elements.

The Unique Cage-Like Molecular Structure

Early structural investigations were challenging, but the advent of single-crystal X-ray diffraction revealed the remarkable and unexpected structure of S₄N₄.[1] The molecule adopts an "extreme cradle" conformation with D₂d point group symmetry.[1] This can be visualized as a puckered eight-membered ring of alternating sulfur and nitrogen atoms, where two sulfur atoms are positioned across the ring from each other.[1]

The Concept of Transannular Interactions: Beyond Classical Bonding

The most intriguing feature of the S₄N₄ structure is the distance between the pairs of sulfur atoms across the ring, which is approximately 2.586 Å.[1] This distance is significantly shorter than the sum of the van der Waals radii of two sulfur atoms (around 3.6 Å), yet longer than a typical S-S single bond (around 2.08 Å). This intermediate distance suggests a bonding interaction, albeit a weak one, between these "non-bonded" atoms. This phenomenon is known as a transannular interaction, a key feature that dictates the molecule's electronic properties and reactivity.

The Nature of the Transannular S-S Bond: A Deep Dive

The existence and nature of the transannular S-S bond in S₄N₄ have been a subject of considerable scientific inquiry. A combination of experimental data and theoretical calculations has provided a compelling picture of this unique chemical bond.

Experimental Evidence

Single-crystal X-ray diffraction has been the definitive technique for establishing the molecular geometry of S₄N₄. The precisely measured transannular S-S distance of 2.586 Å provides the most direct evidence for a significant interaction between these atoms.[1] This distance is consistently observed, indicating that it is an intrinsic feature of the molecule's stable conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of S₄N₄ exhibits absorption bands that are consistent with the presence of transannular S-S bonds. The electronic transitions observed are explained by a molecular orbital scheme that includes weak S-S bonding.[2] Models that neglect this interaction fail to account for the observed spectroscopic properties.[2]

Raman Spectroscopy: Raman spectroscopy provides insights into the vibrational modes of a molecule. The Raman spectrum of S₄N₄ displays bands that have been assigned to the stretching of the weak S-S bonds.[3] Isotope labeling studies, using ¹⁵N, have helped to confirm the assignment of the vibrational modes, with the results indicating the presence of two very weak S-S bonds.[3]

| Parameter | Value | Significance |

| Transannular S-S distance | ~2.586 Å | Shorter than van der Waals radii, indicating a bonding interaction. |

| S-N bond distance | ~1.616 Å | Nearly identical, suggesting delocalized bonding within the ring.[4] |

| Point Group | D₂d | Reflects the "cradle" shape of the molecule.[1] |

| UV-Vis Absorption | Multiple bands | Interpreted in the context of MO theory including S-S bonding.[2] |

| Raman S-S Stretch | Observable modes | Provides direct vibrational evidence for the S-S bond.[3] |

Theoretical and Computational Perspectives

Molecular orbital theory offers a powerful explanation for the transannular S-S interactions in S₄N₄. The theory predicts that a structure with two transannular S-S bonds is the most stable arrangement.[2] The bonding arises from the overlap of sulfur p-orbitals across the ring, leading to the formation of bonding and antibonding molecular orbitals.[2] This delocalized bonding picture is supported by the near-identical S-N bond lengths observed experimentally.[1]

Modern computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in quantifying the nature and strength of the transannular S-S bond. DFT calculations have been successfully used to assign the structures of photochemically generated isomers of S₄N₄ and to interpret their UV-Vis and IR spectra.[5] These studies confirm that the cage structure with transannular S-S interactions is the most stable isomer.

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution in a molecule to identify and characterize chemical bonds. AIM analysis of S₄N₄ reveals the presence of a bond path connecting the two transannular sulfur atoms, confirming the existence of a bonding interaction. This approach allows for a detailed characterization of the bond, including its strength and nature.

Experimental Methodologies for Probing S-S Interactions

Synthesis of High-Purity S₄N₄

The most common and optimized method for synthesizing S₄N₄ is the reaction of disulfur dichloride (S₂Cl₂) with ammonia (NH₃).[1]

Protocol: Ammonolysis of Disulfur Dichloride

Reagents and Equipment:

-

Disulfur dichloride (S₂Cl₂)

-

Ammonia (gas)

-

Carbon tetrachloride (CCl₄) or other inert solvent

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (do not use sintered glass)[6]

-

Schlenk line or inert atmosphere setup

Procedure:

-

Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

-

In the three-necked flask, dissolve S₂Cl₂ in an appropriate volume of dry CCl₄.

-

While stirring vigorously, bubble dry ammonia gas through the solution via the gas inlet tube. The reaction is exothermic, so the rate of ammonia addition should be controlled to maintain a gentle reflux.

-

Continue the addition of ammonia until the solution changes from a reddish-orange to a pale orange, and a precipitate of ammonium chloride (NH₄Cl) and elemental sulfur has formed.

-

Filter the reaction mixture to remove the solid byproducts. Caution: Do not use a sintered glass funnel as S₄N₄ can be sensitive to friction.[6] Use filter paper instead.

-

Wash the solid residue with fresh solvent to recover any trapped product.

-

Combine the filtrates and remove the solvent under reduced pressure to yield crude S₄N₄.

-

The crude product can be purified by recrystallization from a suitable solvent like toluene or by sublimation.

Safety Precautions:

-

S₄N₄ is a shock- and friction-sensitive explosive, especially when pure.[1] Handle with extreme care and in small quantities.

-

Disulfur dichloride is a corrosive and toxic liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Ammonia is a toxic and corrosive gas. Use in a well-ventilated area.

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent. Use with appropriate containment and disposal procedures.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the cornerstone technique for determining the precise three-dimensional structure of S₄N₄.

Workflow for Single-Crystal X-ray Diffraction

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-step Protocol for Data Acquisition and Analysis

-

Crystal Growth and Selection: Grow single crystals of S₄N₄ by slow evaporation of a saturated solution in a suitable solvent (e.g., toluene). Select a well-formed, single crystal of appropriate size under a microscope.

-

Mounting: Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-loop.

-

Data Collection: Place the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[7]

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as absorption and crystal decay.[8]

-

Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically done using direct methods or Patterson methods.[9]

-

Structure Refinement: The initial atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the best possible fit.[10]

-

Analysis and Visualization: The final refined structure is analyzed to obtain precise bond lengths, bond angles, and other geometric parameters. The structure is visualized using molecular graphics software.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic structure of S₄N₄.

Protocol: Sample Preparation and Spectral Acquisition

-

Sample Preparation: Prepare a dilute solution of S₄N₄ in a suitable UV-transparent solvent (e.g., hexane or cyclohexane). The concentration should be adjusted to give an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0).

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a cuvette with the S₄N₄ solution and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

-

Data Analysis: Subtract the baseline spectrum from the sample spectrum to obtain the final absorption spectrum of S₄N₄.

Interpreting the Electronic Transitions

The UV-Vis spectrum of S₄N₄ shows several absorption bands. These bands correspond to electronic transitions between different molecular orbitals. The presence of the transannular S-S bond leads to the formation of specific bonding and antibonding orbitals, and transitions involving these orbitals contribute to the observed spectrum. The interpretation of the spectrum relies on comparing the experimental data with theoretical calculations of the electronic transitions.[2]

Computational Workflow for Analyzing Transannular Bonding

Computational chemistry provides indispensable tools for understanding the nature of the transannular S-S interactions in S₄N₄.

Workflow for Computational Analysis

Caption: A typical workflow for the computational analysis of molecular bonding.

Geometry Optimization and Frequency Calculations

Step-by-step Guide Using Gaussian

-

Build the Molecule: Create an initial structure of S₄N₄ using a molecular modeling program like GaussView.

-

Prepare the Input File: In GaussView, set up a Gaussian calculation.[11]

-

Job Type: Select "Optimization + Frequency". This will first find the minimum energy geometry and then calculate the vibrational frequencies to confirm it is a true minimum.[12]

-

Method: Choose a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-31G(d).[13]

-

Title: Provide a descriptive title for the calculation.

-

Charge and Multiplicity: Set the charge to 0 and the spin multiplicity to 1 (for the singlet ground state).

-

-